molecular formula C19H13ClN4O2S B2562010 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one CAS No. 1251618-96-8

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one

Cat. No.: B2562010
CAS No.: 1251618-96-8
M. Wt: 396.85
InChI Key: TUFKJIXTECQAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group and a dihydropyridazinone core linked to a 3-(methylsulfanyl)phenyl moiety. The 4-chlorophenyl substituent may confer electron-withdrawing effects, stabilizing the oxadiazole ring and modulating interactions with biological targets. This compound has been investigated for its structural uniqueness in medicinal chemistry, particularly in contexts requiring π-π stacking or hydrogen-bonding interactions .

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2S/c1-27-15-4-2-3-14(11-15)24-10-9-16(25)17(22-24)19-21-18(23-26-19)12-5-7-13(20)8-6-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFKJIXTECQAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.

    Formation of the pyridazinone ring: This involves the cyclization of hydrazine derivatives with diketones or their equivalents.

    Coupling of the two heterocyclic systems: This step often requires the use of coupling agents and catalysts to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include partially or fully reduced heterocyclic rings.

    Substitution: Products depend on the specific substituents introduced.

Scientific Research Applications

Chemistry

    Synthetic Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: The compound may exhibit antimicrobial, antiviral, or anticancer properties due to its heterocyclic structure.

Medicine

    Drug Development:

Industry

    Material Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole and pyridazinone rings may play a role in binding to these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Electronic Effects

  • The 4-chlorophenyl group in the target compound provides moderate electron withdrawal, whereas the trifluoromethyl group in the pyrazole analogue () induces stronger electron deficiency, altering reactivity in electrophilic substitutions .

Lipophilicity and Solubility

  • The methylsulfanyl group in the target compound increases lipophilicity (LogP ~3.2) compared to the pyrazole analogue (LogP ~2.8), suggesting improved membrane permeability but reduced aqueous solubility.
  • The triazolone derivative’s nitro group reduces LogP (~2.5), favoring solubility in polar solvents.

Crystallographic Data

  • The target compound’s structural analysis likely employs SHELX software for refinement, as seen in small-molecule crystallography . Bond angles and torsional parameters (e.g., C4—N1—N2—C2 dihedral angles) may differ from pyrazole analogues due to steric effects from the dihydropyridazinone ring .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis requires multi-step heterocyclization, whereas pyrazole analogues () are synthesized via shorter routes involving sulfanyl group introduction.
  • Thermodynamic Stability : The oxadiazole ring in the target compound exhibits greater thermal stability (decomposition >250°C) compared to triazolone derivatives (<200°C).
  • Structural data for the target compound (e.g., XRD parameters) remain unpublished, relying on inferred properties from analogues .

Biological Activity

The compound 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one (referred to as Compound A ) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its anticancer, antimicrobial, and antioxidant properties based on diverse research findings.

Chemical Structure and Properties

Compound A features a complex structure characterized by the presence of a 1,2,4-oxadiazole moiety and a dihydropyridazinone core. The molecular formula is C16H15ClN6OC_{16}H_{15}ClN_6O with a molecular weight of approximately 318.76 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₅ClN₆O
Molecular Weight318.76 g/mol
CAS NumberNot specified

Anticancer Activity

Recent studies have explored the anticancer potential of various oxadiazole derivatives, including those similar to Compound A. For instance, derivatives containing the oxadiazole ring have shown significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a comparative study, several compounds were evaluated for their cytotoxic effects against the MCF-7 breast cancer cell line. The results indicated that compounds with similar structural features to Compound A exhibited IC50 values ranging from 1 to 7 µM, demonstrating comparable efficacy to established chemotherapeutics like doxorubicin (IC50 = 0.5 µM) .

Antimicrobial Activity

The antimicrobial efficacy of Compound A has also been investigated. Compounds with oxadiazole structures have been reported to possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Screening Results

In a study assessing the antimicrobial activity of various oxadiazole derivatives:

  • Minimum Inhibitory Concentration (MIC) values ranged from 3.58 to 8.74 µM against selected microbial strains.
  • Compounds with electron-withdrawing groups like chlorine at the para position showed enhanced activity against microbial strains .

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, including cancer. Compounds that can scavenge free radicals are of particular interest for therapeutic applications.

Antioxidant Evaluation

The antioxidant potential of Compound A was assessed using the DPPH assay:

  • The compound demonstrated an IC50 value of 22.3 µM, indicating moderate antioxidant activity when compared to ascorbic acid (IC50 = 6.0 µM) .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is heavily influenced by their structural components:

  • Electron-Withdrawing Groups : The presence of groups such as Cl enhances anticancer and antimicrobial activities.
  • Electron-Donating Groups : Groups like -OCH₃ at specific positions may increase antioxidant properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.